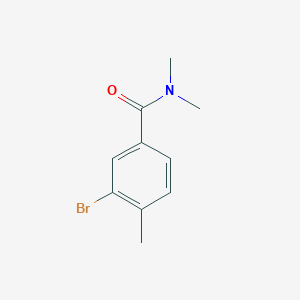
1-Azido-3-methoxypropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Azido-3-methoxypropane is an organic compound with the molecular formula C4H9N3O. It contains both an azide group (-N3) and an ether group (-O-), making it an acyclic compound. The presence of these functional groups suggests potential utility as a synthetic intermediate in various chemical reactions.
Preparation Methods
The synthesis of 1-azido-3-methoxypropane can be achieved through various methods. One common approach involves the alkylation of trimethylsilylated pyrimidines or azapyrimidines with a suitable alkylating agent containing the desired azido and methoxy substituents
Chemical Reactions Analysis
1-Azido-3-methoxypropane undergoes several types of chemical reactions due to the presence of the azide group. Some of the prominent reactions include:
Huisgen 1,3-dipolar cycloaddition: This reaction, catalyzed by copper(I), leads to the formation of 1,2,3-triazoles.
Staudinger reduction: This reaction involves the reduction of the azide group to an amine using triphenylphosphine.
Aza-Wittig reaction: This reaction forms imines from azides and phosphines.
Curtius rearrangement: This reaction converts azides into isocyanates, which can further react to form ureas or carbamates.
Common reagents used in these reactions include copper(I) catalysts, triphenylphosphine, and various phosphines. The major products formed from these reactions are 1,2,3-triazoles, amines, imines, and isocyanates.
Scientific Research Applications
1-Azido-3-methoxypropane is primarily used as a synthetic intermediate in various chemical reactions. Its structural features make it valuable in the synthesis of heterocycles and other complex organic molecules. While no direct applications for this specific compound were identified within the provided literature, its potential utility in material sciences and polymer crosslinking is suggested due to the reactivity of the azide group .
Mechanism of Action
The mechanism of action of 1-azido-3-methoxypropane is largely dependent on the reactivity of the azide group. The azide group can undergo cycloaddition reactions to form triazoles, which are important in click chemistry . Additionally, the azide group can be reduced to an amine or rearranged to form isocyanates, which can further react to form ureas or carbamates . These reactions involve the formation and breaking of nitrogen-nitrogen bonds, releasing nitrogen gas in the process.
Comparison with Similar Compounds
1-Azido-3-methoxypropane can be compared with other azido compounds, such as:
1-Azido-2-methoxyethane: Similar to this compound but with a shorter carbon chain.
1-Azido-4-methoxybutane: Similar to this compound but with a longer carbon chain.
Phenyl azide: Contains an azide group attached to a benzene ring, making it aromatic.
The uniqueness of this compound lies in its specific combination of an azide group and an ether group on a three-carbon chain, which provides distinct reactivity and synthetic utility compared to other azido compounds.
Properties
IUPAC Name |
1-azido-3-methoxypropane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N3O/c1-8-4-2-3-6-7-5/h2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDTAOZDLJWEHSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Ethyl [1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B2698666.png)
![ethyl 1-{[(3-chlorophenyl)carbamoyl]methyl}-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate](/img/structure/B2698667.png)
![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-methoxy-4-methylbenzenesulfonamide](/img/structure/B2698669.png)
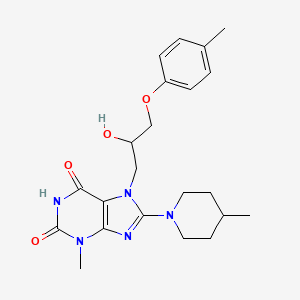
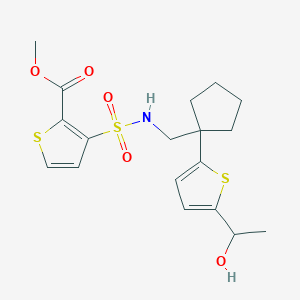
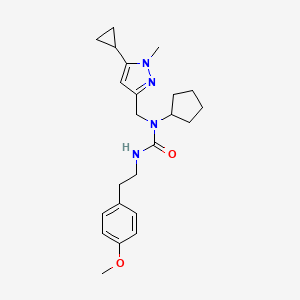
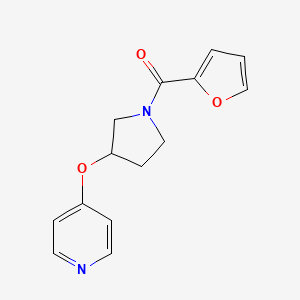
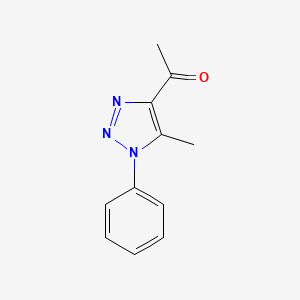
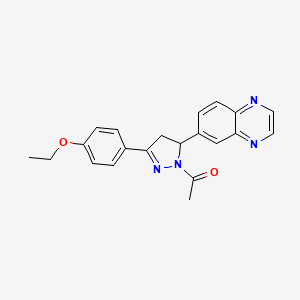
![{1-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]ethyl}(methyl)(prop-2-yn-1-yl)amine](/img/structure/B2698683.png)


